molecular formula C13H10ClN3O3 B11956846 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea CAS No. 13208-67-8

1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea

Cat. No.: B11956846
CAS No.: 13208-67-8
M. Wt: 291.69 g/mol
InChI Key: XHFVKTGURVHJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 2-chloroaniline with 3-nitrophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(4-nitrophenyl)urea
  • 1-(2-Chlorophenyl)-3-(2-nitrophenyl)urea
  • 1-(3-Chlorophenyl)-3-(3-nitrophenyl)urea

Comparison: 1-(2-Chlorophenyl)-3-(3-nitrophenyl)urea is unique due to the specific positioning of the chlorophenyl and nitrophenyl groups. This positioning can influence the compound’s reactivity, biological activity, and overall properties. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it a compound of particular interest in research and industrial applications.

Properties

CAS No.

13208-67-8

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3-nitrophenyl)urea

InChI

InChI=1S/C13H10ClN3O3/c14-11-6-1-2-7-12(11)16-13(18)15-9-4-3-5-10(8-9)17(19)20/h1-8H,(H2,15,16,18)

InChI Key

XHFVKTGURVHJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.